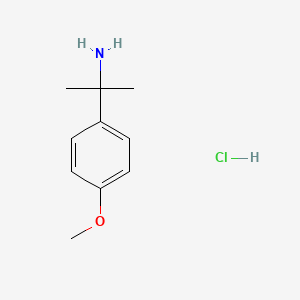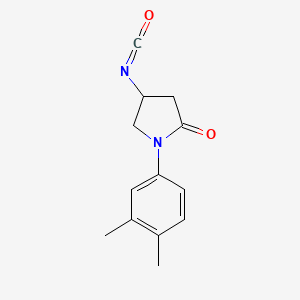
2-(4-Methoxyphenyl)propan-2-amine hydrochloride
Overview
Description
2-(4-Methoxyphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H16ClNO It is a derivative of phenethylamine and is characterized by the presence of a methoxy group attached to the benzene ring
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride are the serotonin transporter , dopamine transporter , and synaptic vesicular amine transporter . It also interacts with alpha-1A and alpha-2A adrenergic receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, and motor function.
Mode of Action
This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This interaction leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Biochemical Pathways
The compound’s action primarily affects the serotonergic pathways in the brain . By increasing the release of serotonin, it can influence various downstream effects, including mood regulation and cognitive function.
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters. The compound acts as a substrate for these enzymes, leading to the production of metabolites that can further interact with other biomolecules . Additionally, it has been shown to bind to serotonin receptors, affecting serotonin signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to alter the expression of genes involved in neurotransmitter synthesis and degradation . It also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, leading to their activation or inhibition. For instance, the compound binds to serotonin receptors, acting as a serotonin releasing agent . This interaction leads to an increase in serotonin levels in the synaptic cleft, enhancing neurotransmission. Additionally, it inhibits the activity of monoamine oxidase enzymes, preventing the breakdown of neurotransmitters and prolonging their action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance neurotransmission and improve cognitive function . At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by monoamine oxidase enzymes, leading to the production of metabolites that can further interact with other biomolecules . The compound also affects metabolic flux by altering the activity of enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to synaptic vesicles in neurons, where it influences neurotransmitter release and synaptic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(4-methoxyphenyl)propan-2-amine. The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or other suitable methods to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxyacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: Shares a similar structure but differs in its pharmacological profile.
2-(4-Ethoxyphenyl)propan-2-amine hydrochloride: Similar in structure with an ethoxy group instead of a methoxy group.
2-(4-Fluorophenyl)propan-2-amine hydrochloride: Contains a fluorine atom instead of a methoxy group.
Uniqueness
2-(4-Methoxyphenyl)propan-2-amine hydrochloride is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,11)8-4-6-9(12-3)7-5-8;/h4-7H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURPCNYYYMLRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1420076.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1420079.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1420082.png)
![Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate](/img/structure/B1420084.png)
![[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420085.png)

![2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid](/img/structure/B1420087.png)
![4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1420090.png)
![2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid](/img/structure/B1420092.png)
![{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1420094.png)
![Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate](/img/structure/B1420096.png)


